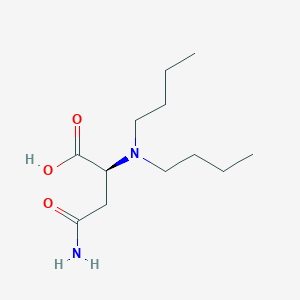
N~1~,N~1'~-(Propane-1,3-diyl)bis(N~1~-methylbenzene-1,4-diamine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1’~-(Propane-1,3-diyl)bis(N~1~-methylbenzene-1,4-diamine) is an organic compound with a complex structure that includes a propane-1,3-diyl linker and two N1-methylbenzene-1,4-diamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1’~-(Propane-1,3-diyl)bis(N~1~-methylbenzene-1,4-diamine) typically involves the reaction of propane-1,3-diyl bisamine with N1-methylbenzene-1,4-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as chromatography and crystallization is common to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1’~-(Propane-1,3-diyl)bis(N~1~-methylbenzene-1,4-diamine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or other reduced forms of the compound.
Scientific Research Applications
N~1~,N~1’~-(Propane-1,3-diyl)bis(N~1~-methylbenzene-1,4-diamine) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1,N~1’~-(Propane-1,3-diyl)bis(N~1~-methylbenzene-1,4-diamine) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(3-aminopropyl)-1,3-propanediamine: A similar compound with a different linker and functional groups.
N,N’-Dimethyl-1,3-propanediamine: Another related compound with different substituents on the nitrogen atoms.
N,N’-Bis(2-aminoethyl)-1,3-propanediamine: A compound with a similar structure but different functional groups.
Uniqueness
N~1~,N~1’~-(Propane-1,3-diyl)bis(N~1~-methylbenzene-1,4-diamine) is unique due to its specific structure, which includes a propane-1,3-diyl linker and N1-methylbenzene-1,4-diamine groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
75956-76-2 |
|---|---|
Molecular Formula |
C17H24N4 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
4-N-[3-(4-amino-N-methylanilino)propyl]-4-N-methylbenzene-1,4-diamine |
InChI |
InChI=1S/C17H24N4/c1-20(16-8-4-14(18)5-9-16)12-3-13-21(2)17-10-6-15(19)7-11-17/h4-11H,3,12-13,18-19H2,1-2H3 |
InChI Key |
BSYCAAPMENQDGM-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCN(C)C1=CC=C(C=C1)N)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


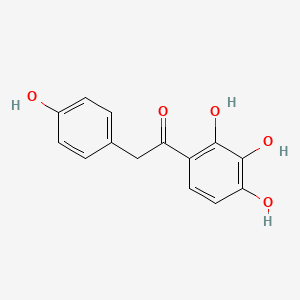
![Bis[3-(ethoxycarbonyl)phenyl]iodanium bromide](/img/structure/B14454497.png)
![6-[(Cholest-5-en-3-yl)oxy]-6-oxohexanoic acid](/img/structure/B14454502.png)

![1-Phenyl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-thione](/img/structure/B14454512.png)
![3-[4-(4-Phenylphenyl)phenyl]benzene-1,2-disulfonic acid](/img/structure/B14454515.png)
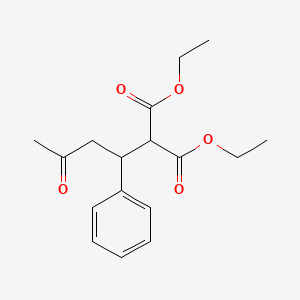
![Bis[2-(2-ethoxyethoxy)ethyl] hexanedioate](/img/structure/B14454530.png)
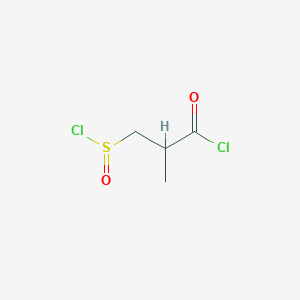
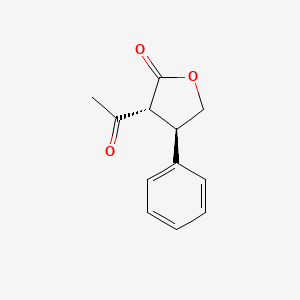
![N~1~,N~1~-Diethyl-N~2~-[4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B14454544.png)
![3-(4-Hydroxyphenyl)-5-{[(propan-2-yl)oxy]methyl}-1,3-oxazolidin-2-one](/img/structure/B14454549.png)
